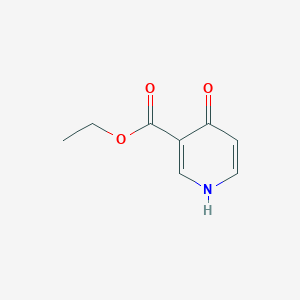

Ethyl 4-hydroxynicotinate

Description

Overview of Nicotinic Acid Derivatives in Chemical Sciences

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound that serves as a precursor to a vast array of derivatives. ontosight.aichemistryjournal.net These derivatives, characterized by modifications to the pyridine (B92270) ring or the carboxylic acid group, exhibit a wide spectrum of chemical and biological properties. ontosight.aiontosight.ai In the realm of chemical sciences, nicotinic acid derivatives are recognized for their versatility as building blocks in organic synthesis. evitachem.com Their inherent reactivity allows for the introduction of various functional groups, leading to the creation of complex molecules with tailored characteristics. ontosight.ai

The applications of these derivatives are extensive, spanning from medicinal chemistry to materials science. chemistryjournal.netnih.gov In medicinal chemistry, they are investigated for their potential as therapeutic agents for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. ontosight.aievitachem.comnih.gov The ability to modify the nicotinic acid scaffold enables the fine-tuning of pharmacological activity and the development of novel drug candidates. ontosight.ai Furthermore, certain derivatives have found utility in agriculture as insecticides. researchgate.net The continuous exploration of nicotinic acid derivatives fuels advancements in various scientific disciplines, underscoring their importance in modern chemical research. chemistryjournal.net

Significance of Ethyl 4-Hydroxynicotinate in Current Research Landscape

This compound stands out among nicotinic acid derivatives due to its specific structural features and their implications for chemical synthesis. The presence of both a hydroxyl group and an ethyl ester on the pyridine ring makes it a bifunctional molecule, offering multiple sites for chemical modification. This versatility renders it a valuable intermediate in the synthesis of more complex heterocyclic compounds. evitachem.comcookechem.com

A primary area of its application is in the development of novel pharmaceutical agents. cookechem.com Researchers utilize this compound as a starting material for the synthesis of compounds with potential therapeutic activities. For instance, it serves as a reagent in the synthesis of imidazo[4,5-c]pyridinecarboxamide derivatives, which have been evaluated as PARP-1 inhibitors and for their antitumor properties. cookechem.comimpurity.com The ability to participate in various chemical reactions, such as substitution and reduction, further enhances its utility in drug discovery and development. evitachem.com

Historical Context of 4-Hydroxynicotinate Studies

The study of 4-hydroxynicotinic acid and its derivatives is rooted in the broader investigation of nicotinic acid metabolism. Early research focused on understanding the biochemical pathways of nicotinic acid in microorganisms. It was discovered that some bacteria could hydroxylate nicotinic acid to form 6-hydroxynicotinic acid as part of their degradation pathway. jmb.or.krresearchgate.net While not the 4-hydroxy isomer, these initial studies laid the groundwork for exploring the chemical and biological properties of hydroxylated nicotinic acids.

The synthesis of various substituted 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives, which are tautomers of 4-hydroxynicotinates, has been a subject of chemical research for decades. researchgate.net These efforts were often driven by the quest for new chemotherapeutic agents. researchgate.net Over time, the focus expanded to include the synthesis and characterization of specific esters, like this compound, as their utility as versatile chemical intermediates became more apparent. cookechem.com The development of efficient synthetic routes to these compounds has been crucial for their accessibility and subsequent application in various research fields. researchgate.net

| Property | Value |

| CAS Number | 57905-31-4 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | ethyl 4-oxo-1,4-dihydro-3-pyridinecarboxylate |

| Boiling Point | 343.8±22.0 °C (Predicted) |

| Density | 1.233±0.06 g/cm³ (Predicted) |

| pKa | 8.28±0.10 (Predicted) |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNXCHQUIPXULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355785 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57905-31-4 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Hydroxynicotinate and Its Analogues

Esterification Reactions for Ethyl 4-Hydroxynicotinate Synthesis

The introduction of the ethyl ester group onto the 4-hydroxynicotinic acid backbone is a common and direct method for the synthesis of the title compound. This transformation can be achieved through various esterification techniques.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, represents a fundamental and widely employed method for synthesizing this compound from 4-hydroxynicotinic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol or by removing the water formed during the reaction.

Another direct approach involves dehydrative esterification using specific catalytic systems. For instance, macroporous polymeric acid catalysts have been shown to be effective for the direct esterification of carboxylic acids and alcohols at moderate temperatures (50-80 °C) without the need to remove water, offering a potentially more environmentally benign process. wikipedia.org

| Method | Reactants | Catalyst | General Conditions | Key Features |

| Fischer-Speier Esterification | 4-Hydroxynicotinic Acid, Ethanol | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Reflux in excess ethanol | Reversible, requires driving the equilibrium |

| Polymeric Catalyst Esterification | 4-Hydroxynicotinic Acid, Ethanol | Macroporous Polymeric Acid Catalyst | 50-80 °C | Does not require water removal |

Catalytic Esterification (e.g., using natural zeolites)

The use of solid acid catalysts, particularly zeolites, offers a greener and more efficient alternative to traditional homogeneous acid catalysts for esterification reactions. Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted and/or Lewis acid sites, which are crucial for catalysis. clockss.orgwikiwand.com Their heterogeneous nature allows for easy separation from the reaction mixture, reusability, and often, higher selectivity, minimizing waste and simplifying purification procedures. vdoc.pubresearchgate.net

In the context of this compound synthesis, a zeolite catalyst such as H-USY (ultrastable Y zeolite) can be employed. researchgate.net The reaction typically involves heating a mixture of 4-hydroxynicotinic acid and ethanol in the presence of the zeolite catalyst. The acidic sites within the zeolite pores facilitate the protonation of the carboxylic acid group, enhancing its electrophilicity and promoting the nucleophilic attack by ethanol. The shape-selective nature of zeolites can also influence the reaction by controlling the access of reactants to the active sites.

| Catalyst Type | Key Advantages | Typical Reaction Conditions |

| Zeolites (e.g., H-USY, H-ZSM-5) | Heterogeneous, reusable, environmentally friendly, high selectivity | Heating of 4-hydroxynicotinic acid and ethanol under pressure |

| Macroporous Resins (e.g., Amberlyst-15) | High catalytic activity, suitable for various esterifications | Stirring at room temperature to elevated temperatures |

Cyclization and Condensation Reactions in 4-Hydroxynicotinate Scaffold Construction

An alternative to the direct functionalization of a pre-existing nicotinic acid is the construction of the 4-hydroxynicotinate ring system from acyclic precursors. These methods offer versatility in introducing various substituents onto the pyridine (B92270) ring.

Thermal Cyclization of Aminomethylenemalonates to 4-Hydroxynicotinates

The thermal cyclization of aminomethylenemalonates is a powerful method for the synthesis of 4-hydroxypyridine (B47283) derivatives, a reaction often associated with the Gould-Jacobs reaction. In a typical sequence, an amine is condensed with an ethoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate, to form an aminomethylenemalonate intermediate. Subsequent thermal cyclization of this intermediate leads to the formation of a 4-hydroxy-3-carboalkoxy-substituted pyridine ring.

For the synthesis of this compound, this would conceptually involve the reaction of an appropriate three-carbon amino-precursor with diethyl ethoxymethylenemalonate, followed by a heat-induced cyclization. The high temperature required for the cyclization promotes an intramolecular attack of a carbon atom onto the aromatic ring, followed by the elimination of ethanol to yield the heterocyclic system.

| Reaction Stage | Description | Key Intermediates |

| Condensation | Reaction of an amine with diethyl ethoxymethylenemalonate. | Aminomethylenemalonate |

| Thermal Cyclization | Intramolecular cyclization of the intermediate at high temperatures. | 4-Hydroxy-3-carboalkoxy-substituted pyridine |

Reactions of 1,3,5-Triazine (B166579) with Ethyl Acetoacetate (B1235776) Derivatives

A notable method for constructing the 4-hydroxynicotinate scaffold involves the reaction of 1,3,5-triazine with β-ketoesters, such as ethyl acetoacetate derivatives. This reaction provides a route to ethyl 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylates, which are the keto tautomers of the corresponding ethyl 4-hydroxynicotinates.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The 1,3,5-triazine acts as a source of three of the pyridine ring atoms, while the ethyl acetoacetate derivative provides the remaining three carbon atoms and the ester functionality. This method is particularly useful for accessing 5-substituted 4-hydroxynicotinates by employing appropriately substituted ethyl acetoacetate starting materials.

| Reactants | Base | Solvent | Product |

| 1,3,5-Triazine, Ethyl acetoacetate derivative | Sodium ethoxide | Ethanol | Ethyl 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylate |

Cycloaddition Reactions for Building Nicotinate (B505614) Derivatives (e.g., (4+3) cycloadditions with oxidopyridinium ions)

Cycloaddition reactions offer a sophisticated and convergent approach to constructing complex molecular architectures, including those containing the nicotinate framework. A particularly relevant example is the (4+3) cycloaddition reaction involving oxidopyridinium ions. These reactions are valuable for the rapid assembly of bicyclic nitrogenous structures.

| Reaction Type | Key Intermediate | Reactants | Product |

| (4+3) Cycloaddition | Oxidopyridinium ion | N-substituted hydroxynicotinate, Diene | Bicyclic nitrogenous structures |

Derivatization Strategies for this compound

The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Derivatization can occur at the nitrogen atom of the pyridine ring, the hydroxyl group, or other positions on the ring through various chemical transformations.

N-Alkylation and O-Alkylation Processes

The presence of both a nitrogen atom within the pyridine ring and a hydroxyl group offers the possibility of competitive N-alkylation and O-alkylation. The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent used. nih.gov

In many heterocyclic systems, such as quinazolinones, alkylation can lead to a mixture of N- and O-alkylated products. juniperpublishers.com For instance, the alkylation of certain quinazolin-4-ones with ethyl 6-bromohexanoate (B1238239) has been shown to yield the N-alkylation product predominantly. juniperpublishers.com The specific conditions of the reaction, like the choice of base (e.g., potassium carbonate vs. cesium carbonate), can significantly influence the outcome, sometimes favoring the formation of N-alkylated products. juniperpublishers.com In the context of pyridones, it has been observed that alkylation of an alkali salt in a polar aprotic solvent like DMF tends to favor N-alkylation, whereas using a silver salt in a non-polar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov

Research has also explored selective N-alkylation in the presence of other nucleophilic groups by employing protective strategies. For example, 1,2-diol groups can be temporarily protected as borate (B1201080) esters to facilitate selective N-alkylation. researchgate.net This approach can improve the solubility of substrates in aqueous media and direct the alkylation to the desired nitrogen center. researchgate.net

The synthesis of N-alkyl-3-carboxy-4-pyridones has been achieved starting from substituted 4-hydroxy-2-pyrones. researchgate.net Ethylation of 4-hydroxynicotinates can yield both N-ethylated and O-ethylated products, which can then be hydrolyzed to the corresponding nicotinic acids. researchgate.net

Synthesis of Substituted Pyridinecarboxylates

The synthesis of substituted pyridinecarboxylates, including analogues of this compound, can be achieved through various synthetic routes. One common approach involves the condensation of enamines with other reagents. For instance, the Hantzsch pyridine synthesis allows for the combination of a tricarbonyl compound, an aldehyde, and ammonia (B1221849) to form substituted pyridines. pharmaguideline.com A variation of this involves the reaction of a 1,3-dicarbonyl compound with 3-amino acrylate (B77674) to produce unsymmetrically substituted pyridines. pharmaguideline.com

Another method involves the reaction of 1,3,5-triazine with 4-substituted ethyl acetoacetate derivatives in the presence of sodium ethoxide to yield ethyl 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylates. researchgate.net Furthermore, 2-substituted pyridine-4,5-dicarboxylates can be synthesized from methyl ketones. researchgate.net The placement of substituents on the pyridine ring can be controlled to some extent by the choice of starting materials and reaction conditions. For example, the synthesis of diiron(II) complexes has utilized 2-, 3-, or 4-ethylpyridine (B106801) as ancillary nitrogen ligands, demonstrating the accessibility of variously substituted pyridines. nih.gov

The preparation of pyridine carboxylic acid esters can also be accomplished by reacting halogenated pyridines with carbon monoxide and a C1-C4 alkanol in the presence of a weak base and a palladium catalyst. google.com

Formation of Imides and Schiff Bases from Related Benzoate (B1203000) Esters

While the direct formation of imides and Schiff bases from this compound is not extensively detailed in the provided context, the synthesis of such derivatives from related benzoate esters and other aromatic systems is a well-established area of organic chemistry. Schiff bases, characterized by a carbon-nitrogen double bond (imine), are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netwikipedia.org This reaction proceeds via a nucleophilic addition to form a hemiaminal, followed by dehydration. researchgate.net The term "Schiff base" is often used for imines derived from aromatic aldehydes. masterorganicchemistry.com

The synthesis of novel Schiff's bases derived from 1,3,4-oxadiazole (B1194373) derivatives has been reported, where condensation of an amine with an excess of a 4-n-alkoxybenzaldehyde yields the desired product. researchgate.net Similarly, new series of Schiff base/ester liquid crystals have been synthesized, demonstrating the versatility of these linkages in materials science. nih.gov These syntheses often involve the reaction of an amine with a substituted benzaldehyde. researchgate.netnih.gov

Cross-Coupling Reactions for Functionalization

Cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds like this compound. These reactions, often catalyzed by transition metals such as palladium or nickel, enable the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Commonly employed cross-coupling reactions include the Suzuki-Miyaura reaction (using organoboron reagents), the Negishi reaction (using organozinc reagents), and the Stille reaction (using organotin reagents). nih.govnih.gov These methods have been successfully applied to functionalize various positions on the pyridine ring. For instance, palladium-catalyzed cross-coupling of alkenyldimethyl(2-pyridyl)silanes with organic halides has been developed. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions have also proven effective, for example, in the reaction between functionalized alkylzinc halides and alkyl halides. nih.gov The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. For example, in the functionalization of diazocines, both Stille and Suzuki cross-coupling reactions have been effectively used with different organic bromides, with the catalytic system often involving a palladium source and a phosphine (B1218219) ligand like XPhos. nih.gov

The Tavs reaction, a nickel-catalyzed C-P cross-coupling, provides a route for the phosphonylation of aryl bromides, which can be an alternative to the Michaelis-Arbuzov reaction for aryl halides. beilstein-journals.org This highlights the continuous development of new cross-coupling protocols for the synthesis of functionalized aromatic and heteroaromatic compounds.

Enzymatic Synthesis Approaches for Pyridine Esters

Enzymatic methods offer a green and selective alternative to traditional chemical synthesis for the production of pyridine esters. Lipases are commonly employed for esterification reactions due to their stability and catalytic efficiency in organic media.

An efficient method for the enzymatic synthesis of pyridine esters utilizes Novozym 435, an immobilized lipase (B570770) from Candida antarctica. nih.gov This biocatalyst has been successfully used for the esterification of nicotinic acids with various alcohols in n-hexane. nih.gov Optimal conditions for this reaction have been identified, including the molar ratio of reactants, enzyme loading, and temperature, leading to high yields of the desired pyridine esters. nih.gov The reusability of the immobilized enzyme is a key advantage, with consistent yields observed over multiple cycles. nih.gov

The enzymatic approach is not limited to simple esterifications. Chemo-enzymatic strategies have been developed for the asymmetric dearomatization of activated pyridines to produce stereochemically defined piperidines. acs.org This involves a one-pot cascade reaction using an amine oxidase and an ene imine reductase. acs.org

Lipases from other sources, such as Candida cylindracea, have also been immobilized and used for the synthesis of various esters in nearly anhydrous hexane. nih.gov These immobilized enzymes exhibit good stability and can be used in continuous flow reactors for ester production. nih.gov

Biochemical studies have also revealed the role of enzymes in the modification of substituted nicotinic acid derivatives. For example, 6-hydroxynicotinate 3-monooxygenase from bacteria can catalyze the decarboxylative hydroxylation of 5-chloro-6-hydroxynicotinate.

Interactive Data Table: Derivatization Strategies

| Section | Reaction Type | Key Reagents/Catalysts | Product Type | Ref. |

| 2.3.1 | N/O-Alkylation | Alkyl halides, Bases (K2CO3, Cs2CO3), Solvents (DMF, Benzene) | N-alkylated and O-alkylated pyridones | nih.govjuniperpublishers.com |

| 2.3.2 | Pyridine Synthesis | 1,3,5-Triazine, Ethyl acetoacetate derivatives, Sodium ethoxide | Substituted pyridinecarboxylates | researchgate.net |

| 2.3.3 | Schiff Base Formation | Primary amines, Carbonyl compounds | Imines (Schiff bases) | researchgate.netwikipedia.org |

| 2.3.4 | Cross-Coupling | Pd/Ni catalysts, Organometallic reagents (Boron, Zinc, Tin) | Functionalized pyridines | nih.govnih.gov |

| 2.4 | Enzymatic Esterification | Novozym 435, Nicotinic acids, Alcohols | Pyridine esters | nih.gov |

Mechanistic Investigations of Reactions Involving Ethyl 4 Hydroxynicotinate

Reaction Pathway Elucidation

The study of reaction pathways for ethyl 4-hydroxynicotinate and related compounds is crucial for understanding and optimizing their chemical transformations. This involves a detailed examination of the transient species that are formed and consumed during the reaction, as well as the energetic barriers that must be overcome.

A chemical reaction rarely proceeds from reactants to products in a single step. Instead, it typically involves one or more transient species known as reaction intermediates, which exist at energy minima between reaction steps libretexts.org. The progression between these intermediates involves high-energy structures called transition states.

In the chemistry of hydroxynicotinates, a key intermediate is the oxidopyridinium ion. For instance, related compounds like methyl 5-hydroxynicotinate have been shown to form N-methyloxidopyridinium ions, which then participate in (4+3) cycloaddition reactions with dienes acs.org. This transformation is significant as it involves the temporary disruption of the pyridine (B92270) ring's aromaticity, a process that is generally thermodynamically unfavorable acs.org. The formation of a stable C-C bond in the subsequent cycloaddition step provides the necessary energetic compensation acs.org.

For this compound, a similar pathway can be postulated where the pyridine nitrogen is alkylated or protonated, leading to an activated pyridinium species. This intermediate would be more susceptible to nucleophilic attack than the neutral starting material. The dearomatization of the pyridine ring is a critical step, leading to the formation of dihydropyridine (B1217469) intermediates acs.org. Theoretical studies on similar systems have explored the structure of these intermediates, such as N-cuprated dihydropyridines, which can be generated in the presence of copper catalysts acs.org. Each step, from the initial reactant to the intermediate and finally to the product, passes through a distinct transition state, which represents the highest energy point along that specific reaction coordinate libretexts.org.

| Species Type | Description | Relevance to this compound Chemistry |

| Reactant | This compound | The starting material for the chemical transformation. |

| Intermediate | A transient species formed during a multi-step reaction, corresponding to an energy minimum between two transition states libretexts.org. | Oxidopyridinium ions; Dihydropyridine derivatives acs.org. |

| Transition State | A high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products libretexts.org. | The activated complexes leading to the formation and consumption of intermediates. |

| Product | The final, stable molecule(s) formed at the end of the reaction. | Derivatized or functionalized this compound. |

Kinetic studies are essential for understanding the rates of chemical reactions and elucidating their mechanisms. For enzyme-catalyzed reactions involving hydroxynicotinates, global kinetic analysis has been a powerful tool. For example, in the multi-step catalytic cycle of 6-hydroxynicotinate 3-monooxygenase, kinetic studies have revealed the rates of both the reductive and oxidative half-reactions doi.org.

| Kinetic Parameter | Description | Significance in Hydroxynicotinate Reactions |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Determines the speed of individual steps, such as flavin reduction or oxygenation. |

| Reductive Half-Reaction | The part of the enzymatic cycle where the flavin cofactor is reduced by an electron donor (e.g., NADH) doi.org. | The rate can be dependent on substrate binding, affecting the overall catalytic turnover. |

| Oxidative Half-Reaction | The part of the cycle where the reduced flavin reacts with oxygen and the aromatic substrate to form the product doi.org. | Often involves multiple steps with distinct rates, revealing the mechanism of oxygen insertion. |

Role of Catalysis in 4-Hydroxynicotinate Chemistry

Catalysis plays a pivotal role in the functionalization of 4-hydroxynicotinates, enabling reactions that would otherwise be slow or unselective. A prominent example is the use of flavin-dependent monooxygenases (FPMOs) researchgate.net. These enzymes utilize a flavin cofactor, typically FAD, to catalyze the hydroxylation of aromatic compounds researchgate.net.

In the proposed mechanism for enzymes like 6-hydroxynicotinate 3-monooxygenase, the phenolate form of the substrate is suggested to be the active species researchgate.net. The enzyme binds the hydroxynicotinate substrate and an electron donor (like NADH). The FAD cofactor is reduced, and it then reacts with molecular oxygen to form a highly reactive flavin-peroxide intermediate. This intermediate is responsible for the electrophilic hydroxylation of the electron-rich aromatic ring of the hydroxynicotinate. The catalytic cycle is a multi-step process involving substrate binding, flavin reduction, oxygen activation, substrate hydroxylation, and product release doi.org. The enzyme provides a precisely structured active site that controls the regioselectivity of the hydroxylation and accelerates the reaction rates significantly compared to the uncatalyzed reaction.

Beyond biocatalysis, transition metal catalysis is also employed. For instance, copper hydride complexes have been used in the asymmetric dearomatization of pyridines, which involves the formation of activated intermediates and subsequent functionalization acs.org.

Mechanisms of Derivatization Reactions (e.g., N-substitution effects on yield)

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with properties that are better suited for a specific analytical method or to enhance its reactivity researchgate.net. For this compound, the primary sites for derivatization are the hydroxyl group, the carboxylic ester, and the pyridine nitrogen. Common derivatization reactions include alkylation, acylation, and silylation gcms.cz.

The mechanism of these reactions typically involves the nucleophilic character of the target functional group. For example, silylation of the 4-hydroxyl group involves the attack of the hydroxyl oxygen on a silicon atom of a silylating agent (like BSTFA), replacing the active hydrogen with a trimethylsilyl (TMS) group. This reduces the polarity of the molecule and decreases hydrogen bonding, thereby increasing its volatility for analysis by gas chromatography gcms.cz.

N-substitution, a form of alkylation or acylation at the pyridine nitrogen, can have a profound effect on the reactivity of the molecule and the yield of subsequent reactions. The lone pair of electrons on the pyridine nitrogen makes it nucleophilic. Reaction with an alkyl halide (alkylation) or an acyl chloride (acylation) leads to the formation of a positively charged N-substituted pyridinium salt.

This N-substitution has two major mechanistic consequences:

Activation of the Ring : The formation of the pyridinium cation makes the pyridine ring significantly more electron-deficient. This greatly enhances its susceptibility to nucleophilic attack, facilitating dearomatization reactions that might not be feasible with the neutral parent compound.

Steric Hindrance : The size of the substituent introduced on the nitrogen atom can influence the approach of reagents to other parts of the molecule. A bulky N-substituent might sterically hinder reactions at adjacent positions, potentially lowering the yield of a desired product while favoring another.

Computational Chemistry and Molecular Modeling Studies on Ethyl 4 Hydroxynicotinate

Quantum Chemical Calculations (e.g., DFT, HF methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are pivotal in elucidating the fundamental properties of ethyl 4-hydroxynicotinate. These computational techniques allow for the detailed investigation of the molecule's optimized geometry, electronic structure, and spectroscopic characteristics. nih.gov

DFT methods, often employing functionals like B3LYP, are widely used to accurately predict molecular properties. researchgate.netresearchgate.net For instance, calculations at the B3LYP/6-311++G(d,p) level of theory are utilized to determine the optimized structure, vibrational frequencies, and electronic properties of related heterocyclic compounds. nih.gov These methods are crucial for understanding the charge transfer within the molecule and predicting its reactivity. materialsciencejournal.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic behavior of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attacks. researchgate.net The energies of these frontier orbitals are calculated using methods like DFT with the B3LYP functional and a suitable basis set, such as 6-311G(d,p). materialsciencejournal.org These calculations can reveal the charge transfer occurring within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Description | Typical Calculated Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 |

| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 5.0 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.5 to 6.0 |

Note: The values presented are typical ranges observed for similar organic molecules and may vary based on the specific computational method and basis set used.

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. rsc.org Techniques such as DFT and its time-dependent variant (TD-DFT) can accurately forecast vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.netnih.gov

By calculating the harmonic vibrational frequencies at a specific level of theory, such as B3LYP/6-311++G(d,p), researchers can assign the observed experimental IR and Raman bands to specific vibrational modes of the molecule. ijcce.ac.ir Similarly, TD-DFT calculations are employed to simulate UV-Vis spectra, providing information about electronic transitions, absorption maxima (λmax), and oscillator strengths. researchgate.net The accuracy of these predictions is often validated by comparing them with experimental data. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts, which also show good agreement with experimental values. ijcce.ac.ir

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound

| Spectroscopic Technique | Property | Experimental Value | Calculated Value |

|---|---|---|---|

| FT-IR | N-H stretching (cm-1) | 3407 | 3432 |

| Aliphatic C-H stretching (cm-1) | 2985, 2952 | 2983, 2958 | |

| C=C stretching (cm-1) | 1650 | 1654 | |

| 13C NMR (ppm) | Aromatic C | 118.34–138.15 | 121.83–148.06 |

| OCH2 | 60.80 | 60.83 | |

| CH3 | 14.99 | 14.81 |

Data adapted from a study on a similar heterocyclic compound for illustrative purposes. materialsciencejournal.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in various environments. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and solvent effects over time. mdpi.com

MD simulations can be used to explore the stability of different molecular conformations and to understand how the molecule interacts with its surroundings, such as solvent molecules or biological receptors. researchgate.net For instance, simulations can reveal the flexibility of the molecule and identify the most probable orientations it might adopt. mdpi.com The simulations are typically run for nanoseconds to capture relevant biological and chemical processes. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its relationship to its properties and function. nih.gov By exploring the molecule's potential energy surface, researchers can identify stable conformers (local minima) and the energy barriers between them (transition states). researchgate.net

Computational methods, such as systematic or stochastic conformational searches, are used to generate a variety of possible conformations. The energies of these conformations are then calculated using quantum mechanical methods to construct an energy landscape. nih.gov This landscape provides a visual representation of the relative stabilities of different conformers and the pathways for conformational change. nih.gov For flexible molecules, this analysis is key to understanding their dynamic nature. nih.gov

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a molecule with its biological activity. nih.gov For this compound and its derivatives, SAR studies can help in designing new compounds with improved therapeutic properties. researchgate.net

In SAR modeling, various molecular descriptors are calculated for a series of compounds. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. mdpi.com Statistical methods, such as regression analysis or machine learning algorithms, are then used to build a quantitative model (QSAR) that relates these descriptors to the observed biological activity. nih.govdigitellinc.com This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process. nih.gov

Table 3: Common Computational Descriptors Used in SAR/QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, Polarity, Electrostatic interactions |

| Steric | Molecular volume, Surface area, Molar refractivity | Size, Shape, Bulkiness |

| Topological | Connectivity indices, Wiener index | Branching, Molecular shape |

| Hydrophobic | LogP | Lipophilicity, Membrane permeability |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions |

Biological and Pharmacological Research Applications of Ethyl 4 Hydroxynicotinate and Its Derivatives

Antimicrobial Activities

The core structure of nicotinic acid has been incorporated into numerous compounds demonstrating activity against a range of microbial pathogens, including strains resistant to existing drugs researchgate.net. Research has focused on synthesizing novel derivatives to enhance their efficacy and broaden their spectrum of activity.

Nicotinic acid and its derivatives have shown notable potential as antibacterial agents. Nicotinamide (B372718), the active form of vitamin B3, is known to possess antibacterial properties nih.gov. Synthetic derivatives have been developed to build upon this inherent activity.

Studies on newly synthesized nicotinamides derived from thiocarbohydrazones have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, one derivative, NC 3, was found to inhibit the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM nih.gov. Another derivative, NC 5, was most effective against Gram-positive bacteria at 0.03 mM nih.gov.

Further research into nicotinic acid-derived acylhydrazones and their subsequent conversion to 1,3,4-oxadiazoline derivatives has also yielded promising results. Certain acylhydrazones displayed potent activity against Gram-positive bacteria, including a methicillin-resistant Staphylococcus aureus (MRSA) strain with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL nih.gov. Substituted phenylfuranylnicotinamidines have also been evaluated, showing MIC values between 10–20 µM against both Gram-positive (Staphylococcus aureus, Bacillus megaterium) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains scienceopen.com. Specifically, compounds 4a and 4b in this series exhibited excellent MIC values of 10 µM against S. aureus, comparable to the antibiotic ampicillin (B1664943) scienceopen.com.

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Nicotinamide (NC 3) | P. aeruginosa | 0.016 mM | nih.gov |

| Nicotinamide (NC 3) | K. pneumoniae | 0.016 mM | nih.gov |

| Nicotinamide (NC 5) | Gram-positive bacteria | 0.03 mM | nih.gov |

| Acylhydrazone (Compound 13) | S. aureus (MRSA) | 7.81 µg/mL | nih.gov |

| Acylhydrazone | S. epidermidis | 1.95 µg/mL | nih.gov |

| Phenylfuranylnicotinamidine (4a, 4b) | S. aureus | 10 µM | scienceopen.com |

The antifungal potential of nicotinic acid derivatives has also been explored, with notable activity observed against opportunistic pathogens like Candida albicans. While C. albicans was generally the least susceptible microbe in a study of seven new nicotinamide compounds, one derivative (NC 4) was able to achieve complete inhibition at a concentration below 1 mM nih.gov.

In a comparative study, 3-acetyl-1,3,4-oxadiazolines derived from nicotinic acid were found to be more active against yeasts than their acylhydrazone precursors nih.gov. Another study investigating 4-hydroxyacetophenone isonicotinoyl hydrazone, a pyridine (B92270) derivative, found that its metal complexes with Nickel(II) and Manganese(II) exhibited enhanced antifungal activity against C. albicans compared to the parent ligand scirp.org. The nickel complex showed the highest activity, with a 25.5 mm zone of inhibition scirp.org.

| Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Nicotinamide (NC 4) | C. albicans | Complete inhibition <1 mM | nih.gov |

| 1,3,4-Oxadiazolines | Yeasts | More active than acylhydrazones | nih.gov |

| 4-hydroxyacetophenone isonicotinoyl hydrazone-Ni(II) complex | C. albicans | 25.5 mm zone of inhibition | scirp.org |

| 4-hydroxyacetophenone isonicotinoyl hydrazone-Mn(II) complex | C. albicans | 24.5 mm zone of inhibition | scirp.org |

Anticancer and Antitumor Properties

The pyridine ring is a key structural motif in many anticancer agents. Consequently, numerous derivatives of nicotinic acid have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce apoptosis.

Derivatives of nicotinic acid have demonstrated significant cytotoxic effects against various human cancer cell lines. In one study, a series of novel nicotinonitrile and pyrazolyl nicotinonitrile conjugates were synthesized and tested. One acetohydrazide derivative (compound 9) showed particularly noteworthy cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cells, with IC50 values of 0.34 µM and 0.18 µM, respectively researchgate.net.

Another study on substituted nicotinamidine derivatives found that the substitution pattern on the terminal phenyl ring could modulate the activity from cytostatic (inhibiting growth) to cytotoxic (killing cells) scienceopen.com. The most active compound in this series (4e) displayed a submicromolar GI50 (concentration causing 50% growth inhibition) value of 0.83 µM across a panel of 60 cancer cell lines scienceopen.com. Metal-halide complexes of pyridine have also shown antiproliferative action on hepatocellular carcinoma (HepG2) cells europeanreview.org.

| Derivative Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Pyrazolyl Nicotinonitrile (Compound 9) | HepG2 (Liver Cancer) | 0.18 µM | researchgate.net |

| Pyrazolyl Nicotinonitrile (Compound 9) | MCF-7 (Breast Cancer) | 0.34 µM | researchgate.net |

| Nicotinamidine (Compound 4e) | Cancer Cell Panel | 0.83 µM (GI50) | scienceopen.com |

A key mechanism through which anticancer compounds exert their effect is the induction of programmed cell death, or apoptosis. Research has shown that pyridine derivatives can trigger this process in cancer cells. For example, novel pyridine-quinoline hybrids have been identified as inhibitors of PIM-1 kinase, a protein often implicated in cancer, leading to the induction of apoptosis and the activation of effector caspases 3 and 7 nih.gov.

Similarly, a pyrazolyl nicotinonitrile derivative (compound 9), which showed potent cytotoxicity, was also found to induce apoptosis and activate caspases in HepG2 liver cancer cells researchgate.net. Other novel pyridine-based compounds have been shown to cause a dramatic increase in apoptotic cell death in MCF-7 breast cancer cells, with the total apoptotic cell population increasing to 33.43% compared to 0.64% in untreated cells acs.org. Further studies on pyridine and pyridone compounds have demonstrated that they can induce apoptosis in both liver and breast cancer cells through the upregulation of the JNK signaling pathway nih.gov.

Cardioprotective Effects

Nicotinic acid, also known as niacin or vitamin B3, has a long history of use in managing dyslipidemia, a major risk factor for cardiovascular disease nih.govnih.gov. Its primary effect is the favorable modulation of blood lipid levels. It is known for its ability to raise high-density lipoprotein (HDL, or "good" cholesterol) levels, while concurrently lowering low-density lipoprotein (LDL, or "bad" cholesterol), very-low-density lipoprotein (VLDL), and triglycerides nih.gov. The Coronary Drug Project, a landmark study completed in 1975, found that niacin significantly reduced the incidence of nonfatal, recurrent myocardial infarctions in men with a history of heart attack droracle.ai.

The mechanism behind these effects involves decreasing the mobilization of fatty acids from adipose tissue and inhibiting key enzymes in the liver that are responsible for triglyceride synthesis nih.gov. This leads to a reduction in the secretion of VLDL and LDL particles nih.gov.

However, the role of niacin in cardiovascular protection has become more complex in recent years, leading to what is often termed the "niacin paradox." Despite its beneficial effects on cholesterol, large clinical trials have failed to consistently show that adding niacin to modern statin therapy further reduces the risk of cardiovascular events clevelandclinic.orgclevelandclinic.org. Recent research has uncovered a potential explanation for this discrepancy. Studies led by researchers at the Cleveland Clinic identified a breakdown product of excess niacin, known as 4PY. Elevated levels of 4PY were found to be strongly associated with an increased risk of heart attack, stroke, and other adverse cardiac events clevelandclinic.orgclevelandclinic.org. Preclinical studies further showed that 4PY directly triggers vascular inflammation, a key process in the development of atherosclerosis clevelandclinic.org. This finding suggests that while niacin has positive effects on lipids, an excess may activate a detrimental inflammatory pathway, counteracting its benefits clevelandclinic.org.

Mitigation of Doxorubicin-Associated Cardiomyopathy

Doxorubicin (B1662922) is a highly effective anthracycline antibiotic used in chemotherapy for a variety of cancers, including breast cancer, lymphomas, and sarcomas. mdpi.com However, its clinical application is often limited by a significant risk of cardiotoxicity, which can lead to cardiomyopathy and heart failure. mdpi.comnih.gov The cardiotoxic effects of doxorubicin are multifaceted, involving mechanisms such as DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which cause significant oxidative stress and damage to cardiomyocytes. mdpi.comresearchgate.net This damage disrupts mitochondrial function, impairs ATP synthesis, and alters calcium regulation within heart cells, ultimately compromising contractile function. mdpi.com

Research into protective agents against doxorubicin-induced cardiomyopathy is critical. One of the primary mechanisms of this toxicity is increased oxidative stress. nih.gov Therefore, compounds with antioxidant properties are of significant interest. The potential for derivatives of ethyl 4-hydroxynicotinate in this area is linked to their investigated antioxidant capabilities. Agents that can mitigate oxidative damage may help protect cardiac tissue during chemotherapy. For instance, the chelating agent Dexrazoxane, an EDTA derivative, is used clinically to reduce ROS levels by chelating iron, thereby preventing it from forming damaging complexes with anthracyclines. mdpi.com The exploration of hydroxypyridinone-based chelators and other antioxidant compounds highlights a therapeutic strategy that could potentially include novel derivatives of this compound. nih.gov

Impact on Diastolic Dysfunction

Diastolic dysfunction refers to the impaired ability of the left ventricle to fill with blood at low pressure, which can lead to heart failure with preserved ejection fraction (HFpEF). nih.govnih.gov This condition is a significant cause of morbidity and mortality, and its pathophysiology is complex and not fully understood. nih.govnih.gov Echocardiography is a key noninvasive method used to assess diastolic function and identify patients at risk. nih.gov

The progression from preclinical diastolic dysfunction to symptomatic heart failure is a critical area of cardiovascular research. nih.gov Therapeutic strategies often target the underlying risk factors and pathophysiological mechanisms, such as inflammation and oxidative stress, which are believed to contribute to the development of diastolic dysfunction. The potential relevance of this compound and its derivatives in this context is again tied to their antioxidant and anti-inflammatory properties. By mitigating the cellular stress and inflammatory responses that can lead to myocardial stiffness and impaired relaxation, these compounds could theoretically have a beneficial impact on diastolic function.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. mdpi.com Compounds that can modulate inflammatory pathways are valuable candidates for therapeutic development. Various natural and synthetic compounds containing heterocyclic rings, such as coumarins and pyridines, have been investigated for their anti-inflammatory effects. nih.govsemanticscholar.org For example, studies on coumarin (B35378) derivatives have shown that they may exert anti-inflammatory effects by modulating the arachidonic acid cascade and inhibiting enzymes like lipoxygenase (LOX). nih.govnih.gov Similarly, derivatives of isonicotinic acid have demonstrated potent anti-inflammatory activity by inhibiting the production of reactive oxygen species in immune cells.

The structural features of this compound, which includes a pyridine ring, suggest that its derivatives could also possess anti-inflammatory properties. Research into related structures shows that these activities are often linked to the molecule's ability to scavenge free radicals and interfere with the production of pro-inflammatory mediators. researchgate.netmdpi.com The investigation of novel 4H-chromene and chromeno[2,3-b]pyridine derivatives has further expanded the library of compounds with potential anti-inflammatory applications. semanticscholar.org

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants protect cells from damage caused by unstable molecules known as free radicals and reactive oxygen species (ROS). nih.gov This protection can occur through several mechanisms, including the direct scavenging of radicals, the donation of hydrogen atoms, or the chelation of metal ions that catalyze oxidative reactions. nih.gov

The 4-hydroxy-substituted pyridine core of this compound is a key feature for potential antioxidant activity. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their ability to act as radical scavengers. mdpi.com Studies on structurally similar compounds, such as 4-hydroxycoumarin (B602359) and 4-hydroxycinnamic acid derivatives, have provided insight into these mechanisms. nih.govscholaris.ca The antioxidant capacity is often related to the ability to donate a hydrogen atom from the hydroxyl group, which neutralizes a free radical and forms a more stable radical on the antioxidant molecule itself. mdpi.com The radical scavenging activity of a compound can be evaluated using assays such as the ABTS (2,2'-azino-bis-3-(ethylbenzothiazoline-6-sulphonic acid) radical scavenging test. mdpi.com

Protection against Low-Density Lipoprotein (LDL) Oxidation

The oxidation of low-density lipoproteins (LDL) is a key event in the development of atherosclerosis. Antioxidants that can prevent or slow this process are considered to have cardioprotective potential. Research on 4-hydroxycinnamic ethyl ester derivatives, which share structural similarities with this compound, has shown that these compounds can effectively protect LDL from oxidation. nih.govnih.gov

This protection is achieved through a combination of free radical scavenging and the ability to interact with transition metal ions like copper, which are potent catalysts of LDL oxidation. nih.gov In studies comparing different monomeric and dimeric forms of 4-hydroxycinnamic ethyl ester, a correlation was found between a lower electrochemical oxidation potential and a higher antioxidant activity against LDL oxidation. nih.gov This indicates that compounds that are more easily oxidized can more effectively act as sacrificial antioxidants to protect LDL particles.

Metal Chelation Mechanisms

Transition metals, particularly iron and copper, can contribute significantly to oxidative stress by catalyzing the formation of highly reactive free radicals, such as the hydroxyl radical. mdpi.com Metal chelating agents are compounds that can bind to these metal ions, forming a stable complex that prevents them from participating in these harmful reactions. mdpi.com This is considered a secondary antioxidant mechanism. mdpi.com

Other Reported Biological Activities (e.g., Anticonvulsant Activity)

Beyond the applications discussed above, the chemical scaffolds related to this compound have been explored for other biological activities. A significant area of research for various heterocyclic compounds is their potential as anticonvulsant agents for the treatment of epilepsy. nih.govmdpi.combiointerfaceresearch.com

Studies on diverse derivatives, including those based on isatin, quinazolin-4(3H)-one, and thiazole, have identified compounds with promising anticonvulsant activity in preclinical models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.combiointerfaceresearch.comnih.gov The mechanism of action for some of these compounds is thought to involve the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system. nih.gov For example, one promising compound was found to significantly increase the concentration of γ-aminobutyric acid (GABA) in the brain. nih.gov The exploration of such derivatives continues to be an active field of medicinal chemistry. nih.govscilit.com

Table 1: Anticonvulsant Activity of Selected Heterocyclic Derivatives in Preclinical Models

| Compound Series | Test Model | Most Active Compound Example | Effective Dose (ED50) or Activity Note | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) |

|---|---|---|---|---|---|

| N-(2-hydroxyethyl)amide derivatives | MES | N-(2-hydroxyethyl)stearamide | 20.5 mg/kg | >1000 mg/kg | >48.8 |

| Benzo[d]oxazol-5-yl-triazol-3-ones | MES | Compound 4g | 23.7 mg/kg | 284.0 mg/kg | 12.0 |

| Benzo[d]oxazol-5-yl-triazol-3-ones | scPTZ | Compound 4g | 18.9 mg/kg | 284.0 mg/kg | 15.0 |

| Isatin-based derivatives | MES & PTZ | Methoxylated derivatives (4j, 4l) | Active at 100-300 mg/kg | Not specified | Not specified |

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of derivatives of this compound is intricately linked to their molecular structure. Although comprehensive SAR studies focusing exclusively on a broad spectrum of this compound derivatives are not extensively documented in publicly available research, valuable insights can be drawn from studies on the closely related 4-oxo-1,4-dihydropyridine-3-carboxylate and other 4-pyridone scaffolds. These studies highlight the critical role of substituent placement and nature on the pyridine ring in dictating the pharmacological profile.

Research into the broader class of 1,4-dihydropyridine (B1200194) derivatives has established key structural requirements for biological activity, particularly in the context of calcium channel modulation. A study on a wide range of 1,4-dihydropyridine derivatives revealed several important SAR points:

Ester Groups: The presence of ester functionalities at the 3- and 5-positions of the dihydropyridine (B1217469) ring is a significant determinant of activity. nih.gov

Aryl Substitution: An aryl group at the 4-position of the dihydropyridine ring is generally considered essential for optimal activity. nih.gov

Substituents on the 4-Aryl Ring: The nature and position of substituents on the 4-aryl group can significantly modulate the binding affinity to biological targets. nih.gov

While these findings relate to a different biological target than those often associated with the core scaffold of this compound, they underscore the importance of systematic structural modification in optimizing biological activity.

For the 4-pyridone class of compounds, to which ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate belongs, research has pointed towards their potential as anticancer agents. Studies on various 4-pyridone derivatives have demonstrated that modifications to the core structure can lead to compounds with significant cytotoxic effects against cancer cell lines. nih.gov For instance, the relocation of a lactam oxygen from the 2- to the 4-position in the pyridine ring of certain active compounds was shown to produce potent antitumor agents. nih.gov

Furthermore, the antimicrobial potential of the parent compound, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, has been noted. nih.gov This suggests that derivatives of this compound could be promising candidates for the development of new antibacterial and antifungal agents. The exploration of various substituents on the pyridine ring and the ester functionality would be a critical step in elucidating the SAR for antimicrobial activity.

Medicinal Chemistry and Drug Discovery Aspects

Ethyl 4-Hydroxynicotinate as a Scaffold in Drug Design

This compound serves as a valuable scaffold in drug design due to its inherent chemical properties and versatile structure. As a derivative of nicotinic acid, its pyridine (B92270) ring, hydroxyl group, and ethyl ester moiety offer multiple points for chemical modification. This allows medicinal chemists to systematically alter its structure to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). The core structure, often referred to as a "privileged scaffold," is a framework that can bind to multiple biological targets, making it a recurring motif in the development of new therapeutic agents. researchgate.netnih.gov The pyridine unit is considered an attractive scaffold as it is found in numerous natural and synthetic compounds with diverse biological profiles. chiet.edu.eg

Fragment-Based Drug Design

Fragment-based drug design (FBDD) is an efficient method for lead discovery that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target. mdpi.comscbt.com These fragments, typically with a molecular weight under 300 Daltons, serve as starting points for building more potent and selective drug candidates. frontiersin.org The this compound core is an ideal candidate for FBDD. Its relatively simple structure can fit into the binding pockets of various proteins. Once a binding interaction is confirmed, often through biophysical techniques like X-ray crystallography, the fragment can be "grown" or "linked" to develop a more complex and high-affinity ligand. dovepress.comscienceopen.com This strategy allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) and can lead to leads with better physicochemical properties. mdpi.com

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with the identification of a "hit" compound, which shows some desired biological activity. This hit is then developed into a "lead" compound through a process of chemical modification known as lead optimization. nih.govfrontiersin.org The goal of lead optimization is to improve the efficacy, selectivity, and pharmacokinetic properties of the lead compound to make it a suitable candidate for clinical trials. dovepress.comnih.gov

Derivatives based on the this compound scaffold can serve as lead compounds for various therapeutic targets. For instance, in the development of anticancer agents, a lead compound might be identified that shows cytotoxicity against cancer cell lines. turkjps.org Medicinal chemists would then synthesize a library of analogues by modifying the this compound core. This could involve changing the substituents on the pyridine ring or altering the ester group to explore the structure-activity relationship (SAR). pharmacophorejournal.com This systematic approach helps in identifying which parts of the molecule are crucial for its activity and how to modify them to achieve the desired therapeutic profile, such as increased potency against the target and reduced off-target effects. nih.gov

Pharmacophore Modeling and Design

Pharmacophore modeling is a computational technique central to rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

The this compound scaffold, with its defined hydrogen bond acceptor (the pyridine nitrogen), hydrogen bond donor (the hydroxyl group), and potential for aromatic and hydrophobic interactions, is well-suited for pharmacophore model development. By analyzing a set of active derivatives, a common feature pharmacophore model can be generated. nih.gov This model can then be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. This in-silico screening process significantly accelerates the discovery of new lead compounds by prioritizing which molecules to synthesize and test, saving considerable time and resources. For example, pharmacophore models have been successfully used to design novel inhibitors for targets like HDAC2, consisting of features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring.

Application in Development of Novel Therapeutics

The structural versatility of the this compound scaffold and its parent, nicotinic acid, has led to their use in developing a variety of novel therapeutic agents. Derivatives have been explored for their potential as anticancer and antimicrobial agents.

In the realm of antimicrobial drug discovery, there is a constant need for new agents due to rising resistance. Pyridine and its derivatives are important heterocycles in this field. Studies on related structures provide insight into the potential of this compound derivatives. For example, thymol (B1683141) derivatives incorporating a dihydropyrimidine (B8664642) ring, which is structurally related to the pyridine core, have shown significant antibacterial activity.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a promising thymol derivative against pathogenic bacteria.

| Compound | Bacterial Strain | MIC (µM) | Reference |

| Compound 3i | Pseudomonas aeruginosa | 12.5 | |

| Compound 3i | Methicillin-resistant Staphylococcus aureus (MRSA) | 50.0 | |

| *Compound 3i is ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Furthermore, nicotinic acid derivatives have been investigated for their anticancer properties. The nitrogen-containing heterocyclic ring is a key feature in many compounds developed for cancer therapy. Research into novel aza-podophyllotoxin derivatives has shown that modifications to the core structure can lead to compounds with potent antiproliferative activity against a wide range of human tumor cell lines.

The following table presents data on the anticancer activity of selected pyrazoline derivatives, highlighting the potential for nitrogen-containing heterocycles in this therapeutic area.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 22 | Pseudomonas aeruginosa | 64 | |

| Compound 24 | Enterococcus faecalis | 32 | |

| Compound 5 | Candida albicans | 64 |

Analytical and Characterization Methodologies in 4 Hydroxynicotinate Research

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, MS)

Spectroscopy is a cornerstone for the structural elucidation of ethyl 4-hydroxynicotinate, with each technique providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the pyridine (B92270) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which in turn appear as a triplet. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns being characteristic of the substitution pattern on the ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those attached to heteroatoms being significantly shifted), and the two carbons of the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Interactive Table 1: Predicted NMR Spectral Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| Ethyl -CH₃ | ¹H NMR | ~1.3 | Triplet | Coupled to the methylene protons. |

| Ethyl -CH₂ | ¹H NMR | ~4.3 | Quartet | Coupled to the methyl protons. |

| Pyridine Ring Protons | ¹H NMR | 7.0 - 8.5 | Doublets, Singlets | Specific shifts and couplings depend on the exact electronic environment. |

| Ester C=O | ¹³C NMR | ~165-170 | Singlet | Typical range for an ester carbonyl carbon. |

| Pyridine Ring Carbons | ¹³C NMR | ~110-160 | Singlets | Shifts are influenced by the nitrogen atom and substituents. |

| Ethyl -CH₂ | ¹³C NMR | ~60-65 | Singlet | |

| Ethyl -CH₃ | ¹³C NMR | ~14-15 | Singlet |

Infrared (IR) Spectroscopy identifies the functional groups present in this compound through their characteristic vibrational frequencies. specac.com The spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration. specac.com Other significant peaks include the broad O-H stretching band from the hydroxyl group, C-O stretching of the ester, and various C-H and C=C/C=N stretching and bending vibrations from the aromatic ring. vscht.czksu.edu.saorgchemboulder.com

Interactive Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Ester (C=O) | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic Ring | C=C and C=N Stretch | 1450 - 1600 | Medium to Weak |

| Ester (C-O) | C-O Stretch | 1100 - 1300 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The substituted pyridine ring acts as a chromophore, absorbing UV light. The spectrum is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. bath.ac.uklibretexts.orgmsu.edu The exact position and intensity (molar absorptivity) of these bands are sensitive to the solvent and the pH, which can affect the ionization state of the hydroxyl group and the pyridine nitrogen.

Mass Spectrometry (MS) determines the molecular weight and provides structural information through fragmentation analysis. In electron ionization (EI-MS), this compound (molecular weight: 167.16 g/mol ) would produce a molecular ion peak (M⁺) at m/z 167. savemyexams.com The fragmentation pattern would likely involve characteristic losses, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give a fragment at m/z 122, or the loss of an entire ethyl group (•CH₂CH₃, 29 Da). chemguide.co.ukmsu.edulibretexts.orglibretexts.org Further fragmentation of the pyridine ring would also be observed.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 167 | Molecular Ion | [C₈H₉NO₃]⁺ |

| 139 | [M - C₂H₄]⁺ | [C₆H₅NO₃]⁺ |

| 122 | [M - OC₂H₅]⁺ | [C₆H₄NO₂]⁺ |

| 94 | [C₅H₄NO]⁺ | [C₅H₄NO]⁺ |

Chromatographic Separations (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation, identification, and quantification of this compound from reaction mixtures, biological samples, or formulations.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. For a polar compound like this compound, reversed-phase HPLC is a common approach. nih.gov A C18 stationary phase with a mobile phase consisting of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be suitable for its separation from impurities. researchgate.netub.edunih.gov The retention time of the compound can be finely tuned by adjusting the mobile phase composition and pH. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima. nih.gov

Interactive Table 4: Exemplar HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~265 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the presence of a polar hydroxyl group, direct analysis of this compound by GC can be challenging. Derivatization, such as trimethylsilylation (TMS) of the hydroxyl group, is often employed to increase volatility and thermal stability, leading to better peak shape and reproducibility. oup.com The sample is then separated on a capillary column (e.g., a non-polar DB-5 or similar) and the fragments are detected by the mass spectrometer, allowing for both quantification and structural confirmation. nih.gov

Crystallography (e.g., X-ray Diffraction)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. To perform this analysis, a high-quality single crystal of this compound is required. This crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice.

While the specific crystal structure of this compound is not widely published, studies on closely related pyridine derivatives provide insight into the expected outcomes of such an analysis. nih.goviucr.orgnih.govresearchgate.netresearchgate.net The data obtained would include:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The symmetry elements present within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

Intermolecular Interactions: Information on how molecules pack together in the solid state, including details on hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Enzyme Assays and Biochemical Characterization

To investigate the interaction of this compound with biological systems, various enzyme assays can be employed. These assays are crucial for determining if the compound acts as a substrate, inhibitor, or modulator of specific enzymes.

One potential area of investigation is its susceptibility to enzymatic hydrolysis by esterases. An esterase assay would monitor the breakdown of this compound into 4-hydroxynicotinic acid and ethanol (B145695). The reaction progress could be followed by:

Chromatographic Monitoring: Using HPLC to measure the decrease in the substrate concentration or the increase in the product concentration over time.

Spectroscopic Monitoring: If the product has a different UV-Vis spectrum from the substrate, the reaction can be monitored continuously in a spectrophotometer.

Furthermore, given its structural similarity to nicotinic acid, this compound could be tested for its ability to inhibit or modulate enzymes involved in nicotinate (B505614) and nicotinamide (B372718) metabolism, such as phosphoribosyltransferases or hydroxylases. ambeed.com In such assays, the activity of the target enzyme is measured in the presence and absence of the compound to determine kinetic parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). The compound could also be screened against a panel of enzymes, such as kinases or cyclooxygenases, to explore its broader pharmacological potential. ambeed.comambeed.com

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

While established methods for synthesizing pyridine (B92270) rings, like the Hantzsch synthesis, are well-documented, ongoing research focuses on developing more efficient, sustainable, and versatile strategies. acs.orgwikipedia.org Future exploration is directed towards novel catalytic systems and reaction conditions that offer higher yields and greater substrate scope for producing ethyl 4-hydroxynicotinate and its analogs.

Key areas of development include:

Transition-Metal Catalysis: The use of transition metals in [2+2+2] cycloaddition reactions is a powerful tool for the de novo construction of pyridine rings. researchgate.net Future work will likely focus on discovering new, more efficient metal catalysts (e.g., based on copper, ruthenium, or titanium) that can operate under milder conditions and facilitate the synthesis of complex, polysubstituted pyridines. researchgate.netorganic-chemistry.org

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a highly sought-after strategy as it minimizes waste by avoiding the need for pre-functionalized starting materials. rsc.org Developing regioselective methods to introduce various functional groups directly onto the pyridine core of this compound would streamline the synthesis of diverse derivatives. rsc.orgresearchgate.net

Green Chemistry Approaches: The use of environmentally friendly solvents, reusable catalysts like lipases, and continuous-flow microreactors represents a significant step towards sustainable pharmaceutical synthesis. nih.gov Applying these green principles to the production of nicotinamide (B372718) derivatives can reduce reaction times and increase yields compared to traditional batch processes. nih.gov A patented method for synthesizing ethyl nicotinate (B505614) highlights this trend, utilizing a solid acid catalyst in toluene (B28343) to reduce high-pollution wastewater and costs, making it suitable for large-scale industrial production. google.com

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Synthetic Strategy | Key Features | Potential Advantages | References |

|---|---|---|---|

| Hantzsch Synthesis | Condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. | Well-established, provides access to 1,4-dihydropyridines. | acs.orgwikipedia.org |

| [2+2+2] Cycloaddition | Transition metal-catalyzed cyclotrimerization of alkynes and nitriles. | High efficiency, control over substitution patterns, potential for chirality. | researchgate.net |

| Direct C-H Functionalization | Direct introduction of functional groups onto the pyridine ring. | Atom economy, reduced waste, streamlined synthesis of analogs. | rsc.orgresearchgate.net |

| Green Synthesis | Use of biocatalysts (e.g., Novozym® 435), flow chemistry, and sustainable solvents. | Environmentally friendly, shorter reaction times, higher yields. | nih.gov |

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. Advanced experimental and computational techniques are being employed to elucidate these complex pathways.

Future research in this area will likely involve:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are invaluable for studying reaction intermediates, transition states, and reaction kinetics. illinois.eduacs.org For instance, DFT studies have been used to investigate the mechanism of formation for nicotine (B1678760) analogues via [3+2] cycloaddition reactions, revealing the preferred reaction pathways and the influence of substituents on activation barriers. researchgate.net

Spectroscopic Analysis: Advanced spectroscopic techniques, such as 13C and 15N NMR, can provide direct evidence for the intermediates proposed in reaction mechanisms, as demonstrated in studies of the Hantzsch pyridine synthesis. acs.orgwikipedia.orgresearchgate.net